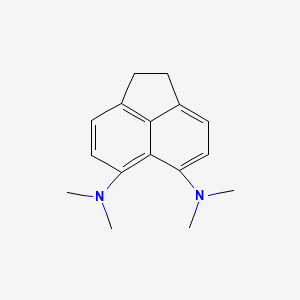
5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N',N'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- is a chemical compound with the molecular formula C12H12N2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- typically involves the reaction of acenaphthene with appropriate reagents under controlled conditions. One common method includes the use of hydrochloric acid as a catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of advanced reactors and continuous flow systems can enhance the production process, ensuring consistent quality and quantity .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and creating derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it may be utilized in studying enzyme interactions and metabolic pathways. In medicine, its derivatives could be explored for potential therapeutic applications. Industrially, it is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include 5,6-Acenaphthenediamine, 5,6-Diaminoacenaphthene, and acenaphthene-5,6-diyldiamine .
Uniqueness: What sets 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- apart is its unique structure, which allows for specific interactions and reactions that may not be possible with other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
79687-97-1 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
5-N,5-N,6-N,6-N-tetramethyl-1,2-dihydroacenaphthylene-5,6-diamine |
InChI |
InChI=1S/C16H20N2/c1-17(2)13-9-7-11-5-6-12-8-10-14(18(3)4)16(13)15(11)12/h7-10H,5-6H2,1-4H3 |
Clave InChI |
IIHIFIYHTQAMSO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C2C(=CC=C3C2=C(CC3)C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


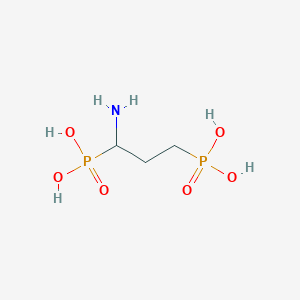

![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)


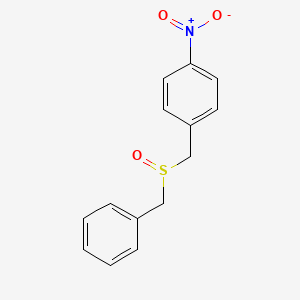
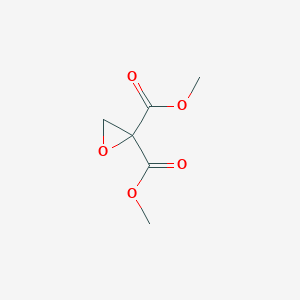
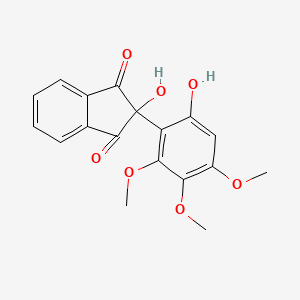
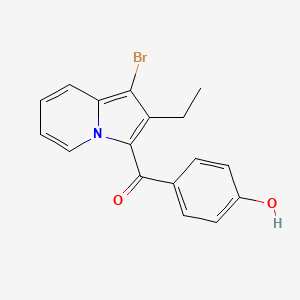
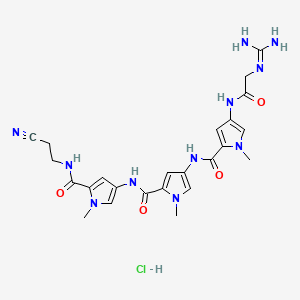
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)

![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
